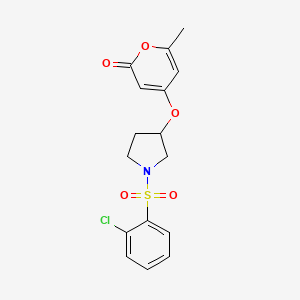

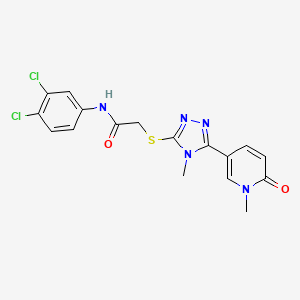

![molecular formula C20H18N2O6S B2393908 [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate CAS No. 877637-10-0](/img/structure/B2393908.png)

[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate is a useful research compound. Its molecular formula is C20H18N2O6S and its molecular weight is 414.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are important heterocycles in pharmaceutical chemistry due to their antibacterial, fungicidal activities, and potential as neuropeptide S receptor antagonists and antiallergic properties, has been proposed. This method involves refluxing an equimolar mixture of reagents in acetic acid, yielding chromatographically pure materials in varying yields (Osyanin et al., 2014).

Sequential[3,3]Sigmatropic rearrangement techniques have been applied to synthesize 4-methyl-3-(2′-hydroxyphenyl) pyrano[3,2-c][1]-benzopyran-5(4H)-one derivatives, showcasing a method for creating phenolic products that are characterized by their acetate derivatives. This method highlights the intricate chemical transformations possible with pyran-based compounds (Majumdar et al., 1993).

Research into the reaction of acetylenecarboxylic acid with amines has led to the formation of unique compounds like alkyl isoxanthopterinacetates possessing imine structures. This work underscores the diversity of chemical reactions achievable with pyrimidine derivatives and their potential for generating novel compounds with unique properties (Iwanami, 1971).

Potential Applications in Drug Discovery

- The synthesis of novel compounds such as 1-(Pyrimidin-4-yl)pyrazol-5(4H)-one derivatives and their specificity in reactions like the Knoevenagel reaction, highlights the potential of pyrimidine derivatives in the development of new therapeutic agents. These compounds' ability to react with aromatic aldehydes to yield diverse products suggests their versatility in drug synthesis and design (Erkin & Krutikov, 2011).

Mécanisme D'action

Target of Action

It is known that similar 2-aminopyrimidine derivatives have shown activity against organisms causing diseases like sleeping sickness and malaria .

Mode of Action

It can be inferred that the compound interacts with its targets, possibly through binding to specific receptors or enzymes, leading to changes in the biological processes of the target organisms .

Biochemical Pathways

It is known that similar compounds have shown to affect the life cycle of disease-causing organisms like trypanosoma brucei and plasmodium falciparum .

Pharmacokinetics

Similar compounds are known to undergo various metabolic transformations in the body .

Result of Action

Similar compounds have shown to exhibit antitrypanosomal and antiplasmodial activities, indicating their potential in treating diseases like sleeping sickness and malaria .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of similar compounds . For instance, soils with lower pH exhibited an increased rate of degradation, and a temperature of 27±2°C provided ideal conditions for herbicide decomposition .

Propriétés

IUPAC Name |

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6S/c1-13-7-8-21-20(22-13)29-12-14-9-15(23)18(10-26-14)28-19(24)11-27-17-6-4-3-5-16(17)25-2/h3-10H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRSHHBIPMVNFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2393825.png)

![2-[(4-Fluorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2393832.png)

![N-[(2,4-Dichlorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2393834.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2393836.png)

![5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2393840.png)

![4-[3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2393846.png)